

# Dacomitinib: A Deep Dive into its Metabolism and Major Metabolites

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## Compound of Interest

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## Introduction

Dacomitinib is an irreversible pan-HER tyrosine kinase inhibitor approved for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of dacomitinib, its major metabolites, and the experimental methodologies used in their characterization.

## Metabolic Pathways of Dacomitinib

Dacomitinib undergoes extensive metabolism primarily through oxidation and conjugation reactions. The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes playing a central role.

### Phase I Metabolism:

The initial biotransformation of dacomitinib is predominantly mediated by CYP enzymes.

- **O-Demethylation:** The most significant metabolic pathway is the O-demethylation of the methoxy group, leading to the formation of its major and pharmacologically active metabolite,

O-desmethyl dacomitinib (PF-05199265). This reaction is primarily catalyzed by CYP2D6, with minor contributions from CYP2C9 and CYP3A4.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Piperidine Ring Hydroxylation:** In vitro studies using rat liver microsomes have identified hydroxylation of the piperidine ring as another major Phase I metabolic pathway.[\[2\]](#)
- **Other Oxidative Reactions:** Additional minor oxidative metabolic pathways observed in preclinical studies include oxidative defluorination, N-dealkylation, oxidative deamination, piperidine ring opening, N-oxygenation, lactam formation, and dehydrogenation.[\[4\]](#)

#### Reactive Intermediate Formation:

Studies have also characterized the formation of reactive intermediates during dacomitinib metabolism, which could have implications for drug-related toxicities.

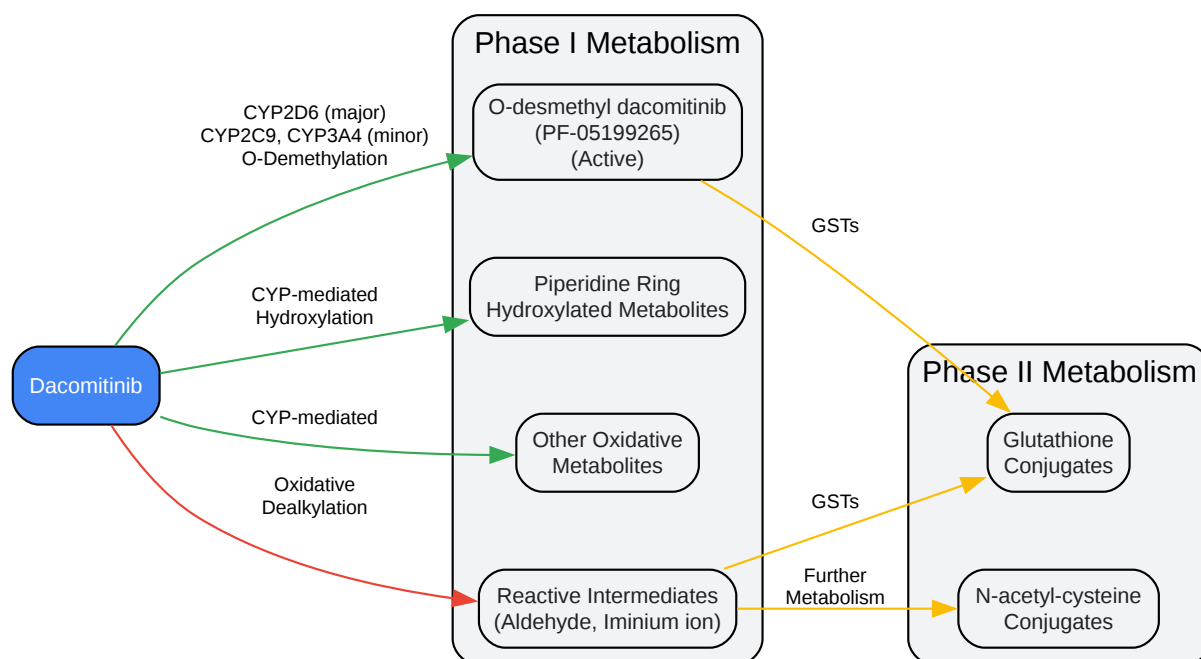
- **Aldehyde Intermediate:** An aldehyde intermediate is formed via oxidative dealkylation.[\[2\]](#)
- **Iminium Ion Intermediate:** An iminium ion intermediate is also generated.[\[2\]](#) The formation of these reactive species has been confirmed through trapping experiments with methoxylamine and potassium cyanide, respectively.[\[2\]](#)

#### Phase II Metabolism:

Following Phase I reactions, dacomitinib and its metabolites can undergo conjugation to enhance their water solubility and facilitate excretion.

- **Glutathione Conjugation:** Glutathione (GSH) conjugation has been identified as a Phase II biotransformation pathway.[\[3\]](#)[\[4\]](#)
- **N-acetyl-cysteine Conjugation:** The formation of N-acetyl-cysteine conjugates has also been reported.[\[4\]](#)

Below is a diagram illustrating the primary metabolic pathways of dacomitinib.



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Caption: Primary metabolic pathways of dacomitinib.

## Major Metabolites

The principal circulating metabolite of dacomitinib is O-desmethyl dacomitinib (PF-05199265). This metabolite is pharmacologically active, exhibiting a similar inhibitory profile to the parent drug.[3]

## Quantitative Data

The following tables summarize key quantitative data related to dacomitinib metabolism and pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Dacomitinib and its Major Metabolite PF-05199265 in Healthy Subjects with Normal Hepatic Function (Single 30 mg Oral Dose)

Parameter	Dacomitinib	PF-05199265
Cmax (ng/mL)	20.1 (5.2)	4.5 (1.2)
Tmax (hr)	8.0 (4.0 - 12.0)	12.0 (8.0 - 24.0)
AUCinf (ng*hr/mL)	1330 (340)	300 (80)
t1/2 (hr)	60.5 (13.4)	75.8 (20.1)

Data presented as mean (SD)  
for Cmax, AUCinf, and t1/2,  
and median (range) for Tmax.

Data extracted from a study in  
subjects with normal hepatic  
function.

Table 2: In Vitro Inhibition of Pozitotinib Metabolism by Dacomitinib

Enzyme Source	Metabolite	IC50 (μM)
Rat Liver Microsomes (RLM)	M1 (CYP3A4 mediated)	11.36
M2 (CYP2D6 mediated)	43.69	
Human Liver Microsomes (HLM)	M1 (CYP3A4 mediated)	30.49
M2 (CYP2D6 mediated)	0.34	
Recombinant Human CYP3A4	M1	19.57
Recombinant Human CYP2D6	M2	0.11

IC50 values represent the  
concentration of dacomitinib  
required to inhibit 50% of the  
metabolic activity. M1 and M2  
are metabolites of pozitotinib.

[\[5\]](#)

## Experimental Protocols

This section outlines the general methodologies employed in the study of dacomitinib metabolism.

### In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of dacomitinib.

#### 1. Incubation:

- **Reaction Mixture:** Prepare a reaction mixture containing dacomitinib (e.g., 1-30  $\mu\text{M}$ ), liver microsomes (e.g., 0.5-1.0 mg/mL protein), and phosphate buffer (e.g., 50-100 mM, pH 7.4) with a cofactor like  $\text{MgCl}_2$  (e.g., 3.3 mM).[\[2\]](#)[\[5\]](#)
- **Pre-incubation:** Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.[\[6\]](#)
- **Initiation:** Initiate the metabolic reaction by adding a NADPH-regenerating system or NADPH (e.g., 1 mM).[\[2\]](#)[\[6\]](#)
- **Incubation:** Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., up to 120 minutes).[\[2\]](#)
- **Termination:** Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[\[2\]](#)[\[6\]](#)

#### 2. Sample Processing:

- **Centrifugation:** Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
- **Supernatant Collection:** Collect the supernatant containing the parent drug and its metabolites.
- **Concentration/Reconstitution:** The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for analysis.

## Reactive Metabolite Trapping

This protocol is designed to capture and identify reactive intermediates.

### 1. Incubation with Trapping Agents:

- Follow the general in vitro metabolism protocol described above.
- Include a trapping agent in the incubation mixture.
  - For aldehyde intermediates, use methoxylamine (e.g., 2.5 mM).[\[2\]](#)
  - For iminium ion intermediates, use potassium cyanide (KCN) (e.g., 1.0 mM).[\[2\]](#)

### 2. Sample Analysis:

- Process the samples as described in the general metabolism protocol.
- Analyze the samples using LC-MS/MS to detect the stable adducts formed between the reactive metabolites and the trapping agents.

## LC-MS/MS Analysis for Dacomitinib and Metabolites

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the quantification of dacomitinib and its metabolites.

### 1. Chromatographic Separation:

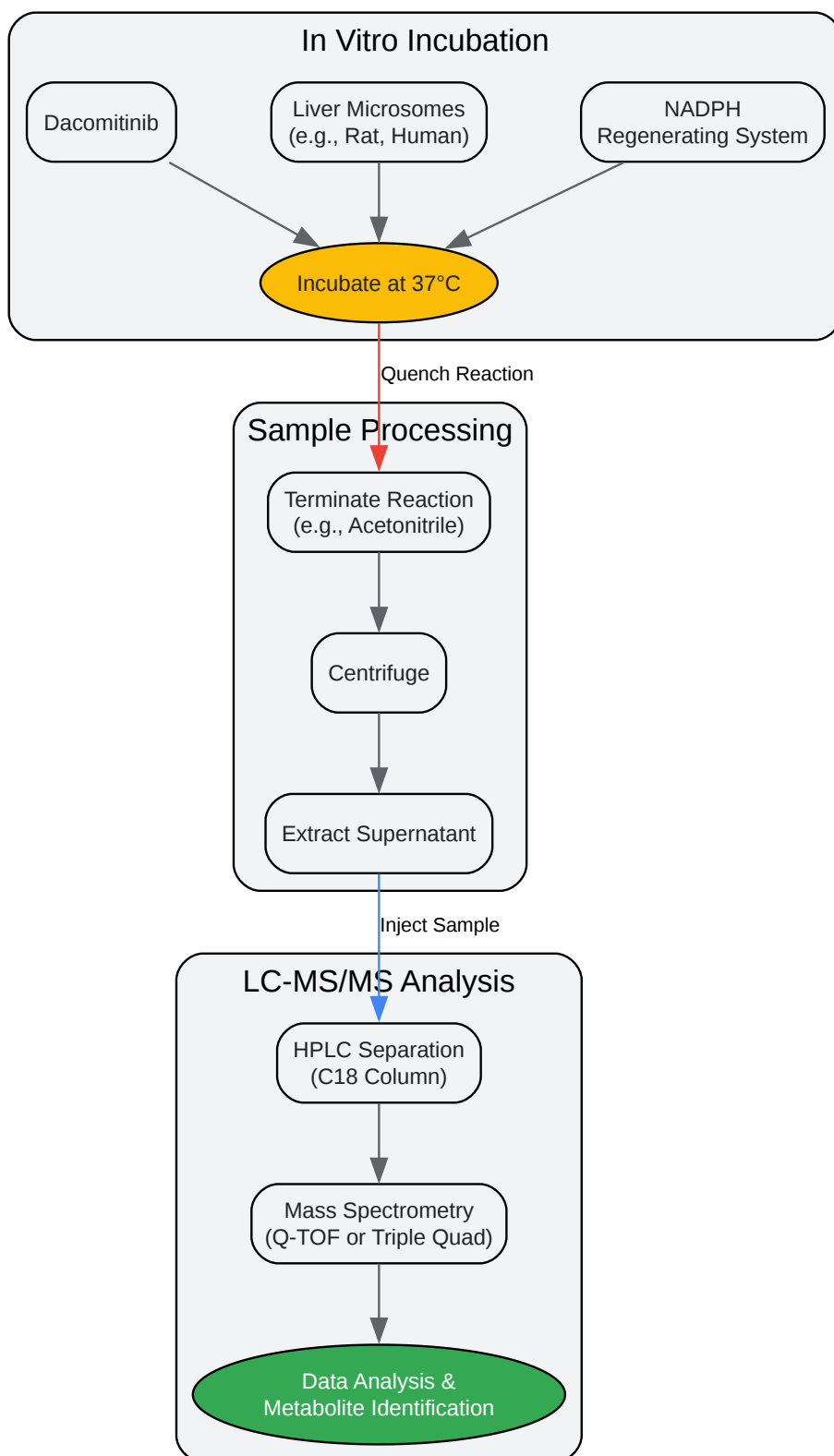
- Column: A reverse-phase C18 column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[\[7\]](#)
- Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

### 2. Mass Spectrometric Detection:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

- Detection Mode: Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of the parent drug and its metabolites.[7] The precursor-to-product ion transitions for dacomitinib and O-desmethyl dacomitinib have been reported as  $m/z$  470.4  $\rightarrow$  385.0 and  $m/z$  456.0  $\rightarrow$  370.9, respectively.[7]

The following diagram illustrates a general experimental workflow for dacomitinib metabolite identification.



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Caption: General workflow for dacomitinib metabolite identification.



## Conclusion

Dacomitinib is extensively metabolized, with O-demethylation to the active metabolite PF-05199265 being the predominant pathway, primarily mediated by CYP2D6. A number of other Phase I and Phase II metabolites, as well as reactive intermediates, have been identified through in vitro studies. The provided quantitative data and experimental protocols offer a valuable resource for researchers involved in the development and clinical application of dacomitinib, facilitating a deeper understanding of its disposition and potential for drug-drug interactions. Further investigations into the clinical relevance of the minor metabolites and reactive intermediates are warranted.

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